molecular formula C15H14N2O3 B5782232 2-methyl-N-(4-methylphenyl)-3-nitrobenzamide CAS No. 5357-58-4

2-methyl-N-(4-methylphenyl)-3-nitrobenzamide

Cat. No. B5782232
CAS RN: 5357-58-4
M. Wt: 270.28 g/mol
InChI Key: SXPDZGZYKOTITO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 2-methyl-N-(4-methylphenyl)-3-nitrobenzamide involves complex organic reactions. For instance, derivatives have been synthesized through reactions such as ring-opening of benzoxazin-4-one with specific anilines under controlled conditions, showcasing the intricacy and specificity required in the synthetic processes of such compounds (Mohammed Ayoob & Hawaiz, 2023).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals detailed geometric configurations and intermolecular interactions. X-ray diffraction methods have been employed to characterize the crystal structures, revealing monoclinic space groups and specific hydrogen bonding interactions that stabilize the crystal structure. Such studies are crucial for understanding the spatial arrangement and the resultant chemical behavior of the compound (He et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of this compound and its derivatives often involves interactions such as hydrogen bonding and π-π stacking, which are significant in the formation of complex three-dimensional frameworks. These interactions not only define the solid-state structure but also influence the chemical properties and reactivity of these compounds (Wardell et al., 2006).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structures, are directly influenced by their molecular structure. The detailed arrangement of atoms and the type of intermolecular forces present significantly affect these physical properties, as observed in studies using X-ray crystallography and spectroscopic methods for structure elucidation (Karabulut et al., 2014).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as their reactivity towards various chemical reagents, are a subject of interest. Studies focusing on the synthesis and reactivity patterns of these compounds provide insights into their potential applications in creating more complex molecules or in their biological activities. The synthesis routes often involve specific reagents and conditions that highlight the chemical properties of these compounds (Trstenjak et al., 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on this compound, it’s impossible to predict its mechanism of action .

Safety and Hazards

The safety and hazards of a compound are typically determined through experimental testing. Without specific data on this compound, it’s difficult to predict its safety and hazards .

properties

IUPAC Name

2-methyl-N-(4-methylphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-6-8-12(9-7-10)16-15(18)13-4-3-5-14(11(13)2)17(19)20/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPDZGZYKOTITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50968343
Record name 2-Methyl-N-(4-methylphenyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5357-58-4
Record name 2-Methyl-N-(4-methylphenyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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